molecular formula C24H38O7 B1141553 (-)-Fusicoplagin A CAS No. 101390-92-5

(-)-Fusicoplagin A

Cat. No. B1141553
M. Wt: 438.561
InChI Key: AMBIXBPMZZPLEH-RITQMIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Fusicoplagin A is a diterpenoid.
(-)-Fusicoplagin A is a natural product found in Plagiochila sciophila with data available.

Scientific Research Applications

Discovery and Isolation

  • (-)-Fusicoplagin A, along with B, C, and D, was isolated from the liverwort Plagiochila acanthophylla subsp. japonica. The structures were determined using spectroscopic methods, chemical transformations, and X-ray crystallography (Hashimoto, Tori, Taira, & Asakawa, 1985).

Biological Functions and Applications

  • Fusicoccanes, including (-)-Fusicoplagin A, are part of a class of diterpenes with a 5-8-5 ring structure. They act on both plant and animal cells, influencing cell biology and having diverse biological activities. Fusicoccin, a well-studied fusicoccane, targets the P-type H(+)-ATPase, assisted by 14-3-3 proteins, playing a significant role in plasma membrane transport (de Boer & van Leeuwen, 2012).

Enzymatic Processes and Modifications

  • Dioxygenases, key enzymes in determining the aglycon structures of fusicoccin and related compounds, play a crucial role in modifying fusicoccanes. This enzymatic process is vital for the biological activities and structural diversity of these diterpenes (Ono et al., 2011).

Pharmaceutical Potential and Mechanisms

  • Fusicoccin A, a related diterpene, has emerged as a potential lead in cancer chemotherapy, derived from fusicoccadiene, a precursor synthesized by a bifunctional terpenoid synthase. Understanding the biosynthesis and structure of these compounds can provide insights into their therapeutic potential (Chen et al., 2016).

Protein-Protein Interaction and Pharmacology

  • Fusicoccin A stabilizes protein-protein interactions between 14-3-3 adapter proteins and phosphoproteins. This property has implications for its pro-apoptotic and neuroprotective properties in cell culture, suggesting potential therapeutic applications (Sengupta, Liriano, Miller, & Frederich, 2020).

properties

CAS RN

101390-92-5

Product Name

(-)-Fusicoplagin A

Molecular Formula

C24H38O7

Molecular Weight

438.561

InChI

InChI=1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1

InChI Key

AMBIXBPMZZPLEH-RITQMIIASA-N

SMILES

CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)COC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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